Cas no 1785443-04-0 (1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine)
![1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine structure](https://www.kuujia.com/scimg/cas/1785443-04-0x500.png)
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1785443-04-0
- 1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine
- EN300-1815937
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- Inchi: 1S/C7H11N3/c8-7(1-2-7)3-6-4-9-10-5-6/h4-5H,1-3,8H2,(H,9,10)
- InChI Key: ORDPWPBXMIELOR-UHFFFAOYSA-N
- SMILES: NC1(CC2C=NNC=2)CC1
Computed Properties
- Exact Mass: 137.095297364g/mol
- Monoisotopic Mass: 137.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 54.7Ų
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815937-10.0g |
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine |
1785443-04-0 | 10g |
$6144.0 | 2023-06-02 | ||
Enamine | EN300-1815937-2.5g |
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine |
1785443-04-0 | 2.5g |
$2800.0 | 2023-09-19 | ||
Enamine | EN300-1815937-1g |
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine |
1785443-04-0 | 1g |
$1429.0 | 2023-09-19 | ||
Enamine | EN300-1815937-0.05g |
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine |
1785443-04-0 | 0.05g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1815937-5g |
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine |
1785443-04-0 | 5g |
$4143.0 | 2023-09-19 | ||
Enamine | EN300-1815937-0.25g |
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine |
1785443-04-0 | 0.25g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1815937-10g |
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine |
1785443-04-0 | 10g |
$6144.0 | 2023-09-19 | ||
Enamine | EN300-1815937-1.0g |
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine |
1785443-04-0 | 1g |
$1429.0 | 2023-06-02 | ||
Enamine | EN300-1815937-5.0g |
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine |
1785443-04-0 | 5g |
$4143.0 | 2023-06-02 | ||
Enamine | EN300-1815937-0.1g |
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine |
1785443-04-0 | 0.1g |
$1257.0 | 2023-09-19 |
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine Related Literature
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
Additional information on 1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine
Introduction to 1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine (CAS No. 1785443-04-0)
1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1785443-04-0, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The molecular structure of this compound incorporates a pyrazole moiety linked to a cyclopropane ring, which together with an amine functional group, contributes to its distinctive chemical behavior and reactivity.
The pyrazole ring is a heterocyclic aromatic compound known for its broad range of biological activities. It serves as a key scaffold in the development of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents. The presence of the pyrazole moiety in 1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine suggests that this compound may exhibit similar biological properties, making it a valuable candidate for further investigation in drug design and development.
The cyclopropane ring is another critical feature of this compound. Cyclopropanes are known for their high reactivity due to the strain in their three-membered ring structure. This strain can be exploited in medicinal chemistry to enhance the bioavailability and metabolic stability of drug candidates. The incorporation of a cyclopropane into the molecular framework of 1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine may contribute to its unique pharmacological profile, potentially offering advantages over traditional drug molecules.
The amine functional group at the terminal position of the molecule further enhances its versatility. Amines are common pharmacophores in many therapeutic agents, playing a crucial role in binding to biological targets and modulating physiological processes. The specific positioning of the amine group in 1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine may influence its interactions with biological receptors, thereby affecting its efficacy and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential biological activities of this compound more effectively. Studies have shown that the combination of a pyrazole ring and a cyclopropane moiety can lead to compounds with enhanced binding affinity to various protein targets. This has opened up new avenues for developing novel therapeutic agents targeting diseases such as cancer, inflammation, and infectious disorders.
In addition to its structural features, 1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine has been studied for its potential role in modulating enzyme activity. Enzymes are critical biological catalysts involved in numerous metabolic pathways, and their dysregulation is often associated with various diseases. By targeting specific enzymes, this compound may offer a means to restore normal physiological functions. Preliminary studies have indicated that it may interact with enzymes such as kinases and phosphodiesterases, which are implicated in signal transduction pathways relevant to cancer biology.
The synthesis of 1-[(1H-pyrazol-4-yl)methyl]cyclopropan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the pyrazole ring typically involves condensation reactions between hydrazine derivatives and ketones or aldehydes. Subsequent functionalization with a cyclopropane ring can be achieved through various methods, including cyclopropanation reactions using specialized reagents.
The amine group is usually introduced during later stages of synthesis to prevent unwanted side reactions. Protecting group strategies may be employed to safeguard sensitive functional groups during synthetic transformations. Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structural integrity.
Pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of 1-[(1H-pyrazol-4-ylmethyl)cyclopropan - 1 - amine]. These studies help determine whether the compound can reach effective concentrations at target sites within the body and whether it is metabolically stable enough for therapeutic use. Advanced techniques such as LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) are employed to monitor metabolic pathways and identify potential degradation products.
Preclinical studies play a crucial role in assessing the safety and efficacy of new drug candidates before they can be tested in human subjects. In vitro assays are used to evaluate cytotoxicity, genotoxicity, and other toxicological parameters. Animal models provide insights into how the compound behaves in living organisms, offering valuable information about its pharmacological effects and potential side effects.
The integration of machine learning algorithms into drug discovery has revolutionized the way researchers identify promising candidates like [cas no1785443 - 04 - 0] . These algorithms can analyze vast datasets containing chemical structures, biological activities, and pharmacokinetic profiles to predict how different compounds might behave in biological systems. This approach has significantly reduced the time and cost associated with identifying novel drug candidates while improving their likelihood of success in clinical trials.
The future prospects for [cas no1785443 - 04 - 0] are promising given its unique structural features and potential biological activities. Ongoing research aims to optimize its chemical properties further through structure-based drug design approaches combined with experimental validation using high-throughput screening technologies (HTS). These efforts may lead to new therapeutic agents that address unmet medical needs more effectively than existing treatments.
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